molecular formula C28H34N4O4 B2811537 N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921479-26-7

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2811537
CAS RN: 921479-26-7
M. Wt: 490.604
InChI Key: UTZQDKQUIOXGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

  • The synthesis of derivatives similar to the specified compound has been extensively studied. For instance, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been synthesized and characterized for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, and their molecular docking revealed similar binding poses as standards, indicating a good correlation with observed in vitro data for active compounds. Additionally, these compounds have applications in latent fingerprint analysis due to their stickiness and rhythm, making them potential agents for detecting hidden fingerprints on various surfaces (Khan et al., 2019).

Structural Modifications and Receptor Affinity

  • Research into structural modifications of similar compounds has led to identifying derivatives with moderate to high affinity for dopamine D(3) receptors. For example, changes in the aromatic ring linked to the N-1 piperazine ring of benzamide PB12 derivatives resulted in compounds with improved binding affinity for D(3) receptors, indicating potential applications in neurological research and therapy (Leopoldo et al., 2002).

Antitumor and Analgesic Agents

  • Novel derivatives have been synthesized for evaluation as antitumor and analgesic agents. Some compounds exhibited significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory activities, comparing favorably with standard drugs. This suggests their potential in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Pesticide Potential

  • N-derivatives characterized by X-ray powder diffraction have shown potential as pesticides. Their structural characterization lays the groundwork for further exploration of their use in pest control, indicating the diverse applications of these compounds beyond their biological activity (Olszewska et al., 2011).

Anticonvulsant Activity

  • A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity. The results indicated that these compounds provide protection in animal models of epilepsy, with some showing significant analgesic activity. This highlights the potential of similar compounds in developing new anticonvulsant and analgesic medications (Obniska et al., 2015).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-20-5-10-25(21(2)15-20)29-28(34)19-32-18-27(36-4)26(33)16-23(32)17-30-11-13-31(14-12-30)22-6-8-24(35-3)9-7-22/h5-10,15-16,18H,11-14,17,19H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZQDKQUIOXGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.